1-(Azetidin-3-yl)-3-methylbutan-2-one
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Overview
Description
1-(Azetidin-3-yl)-3-methylbutan-2-one is a heterocyclic compound featuring an azetidine ring, which is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-3-methylbutan-2-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically uses a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the addition reaction.
. This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available starting materials and green oxidation reactions in microchannel reactors to yield important quaternary heterocyclic intermediates . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azetidine ring.
Scientific Research Applications
1-(Azetidin-3-yl)-3-methylbutan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3-methylbutan-2-one involves its interaction with molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes or act as an agonist or antagonist at specific receptors . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-3-methylbutan-2-one can be compared with other similar compounds, such as:
Azetidine: A simple four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Morpholine: A six-membered ring containing both nitrogen and oxygen.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-3-methylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)8(10)3-7-4-9-5-7/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
QRDUFSWZKBYPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1CNC1 |
Origin of Product |
United States |
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